Strontium selenate
Description
Current State of Knowledge and Research Gaps in Strontium Selenate (B1209512)
Current knowledge of strontium selenate is foundational, with established data on its basic chemical and physical properties. It is known to be a colorless, crystalline solid with a monoclinic crystal structure. chemicalbook.comchemister.ru Its solubility in water is limited, decreasing at higher temperatures. chemicalbook.comwikipedia.org The thermodynamic properties, including the heat of precipitation and formation, have been studied, providing a basis for understanding its chemical behavior. osti.gov
However, significant research gaps remain. While the synthesis of this compound by roasting strontium carbonate with selenium or selenium oxide has been documented, a comprehensive exploration of alternative, more controlled, and scalable synthesis methods is needed. drugfuture.com The full range of its chemical reactivity, particularly with various reducing and oxidizing agents, is not yet fully understood. Furthermore, while its use in the synthesis of strontium selenide (B1212193) (SrSe) phosphors is a key application, research into other potential applications is still in its early stages. chemicalbook.comchemicalbook.com A significant portion of the available research focuses on strontium selenite (B80905) (SrSeO₃), a related but distinct compound, and care must be taken to differentiate the findings. materialsproject.orgacs.org
A critical area requiring further investigation is the material's behavior at the nanoscale. While there is mention of nanocomposites involving this compound, a deeper understanding of the synthesis, characterization, and properties of this compound nanoparticles and their composites is a significant research frontier. researchgate.net The potential for doping this compound with other elements to tailor its properties for specific applications is another underexplored avenue.
Significance of this compound in Contemporary Materials Science and Environmental Chemistry
The importance of this compound in modern scientific research is twofold, spanning both materials science and environmental chemistry.
In materials science , this compound serves as a crucial precursor for the synthesis of strontium selenide (SrSe). wikipedia.org Strontium selenide is a semiconductor with applications in optoelectronic devices, including infrared-stimulable phosphors used in radiation detection and imaging. chemicalbook.comontosight.ai The quality and purity of the initial this compound directly impact the performance of the resulting strontium selenide, making the study of this compound synthesis and purification paramount. Recent research has also touched upon the use of this compound in nanocomposites, hinting at its potential role in developing advanced materials for energy storage applications. researchgate.net
In the realm of environmental chemistry , the behavior of strontium and selenium is of great concern, particularly in the context of radioactive waste disposal and water contamination. mdpi.comresearchgate.net Strontium-90 is a radioactive isotope, and selenium can be toxic at elevated concentrations. Understanding the formation, solubility, and transport of this compound in geological and aquatic systems is vital for developing effective remediation strategies. mdpi.comacs.org The interaction of selenate ions with minerals and the influence of other ions on its precipitation and mobility are active areas of research. researchgate.netosti.govresearchgate.net The study of this compound contributes to the broader understanding of the geochemical cycles of both strontium and selenium. mdpi.com
Data on this compound
Below are tables summarizing key data points for this compound based on available research.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | SrSeO₄ | drugfuture.comnih.gov |
| Molecular Weight | 230.58 g/mol | drugfuture.com |
| Appearance | Colorless monoclinic crystals | chemister.ru |
| Density | 4.25 g/cm³ | chemicalbook.com |
| Decomposition Temperature | 1650 °C | chemister.ru |
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | P2₁/n | chemicalbook.com |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |
|---|---|---|
| 10 | 0.1361 | chemister.ru |
| 20 | 0.0656 | chemicalbook.com |
Table 3: Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | SrSeO₄ |
| Strontium selenite | SrSeO₃ |
| Strontium selenide | SrSe |
| Strontium carbonate | SrCO₃ |
| Selenium oxide | SeO₂ |
| Hydrogen | H₂ |
| Water | H₂O |
Properties
CAS No. |
7446-21-1 |
|---|---|
Molecular Formula |
O4SeSr |
Molecular Weight |
230.59 g/mol |
IUPAC Name |
strontium;selenate |
InChI |
InChI=1S/H2O4Se.Sr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 |
InChI Key |
NYEDDRFBCSRENB-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Synthesis and Tailored Preparation Methodologies for Strontium Selenate
Solution-Based Precipitation Techniques for Strontium Selenate (B1209512) Crystallization
Solution-based precipitation is a widely employed method for the synthesis of strontium selenate. This technique relies on the reaction of soluble precursors in a solvent, leading to the formation of an insoluble this compound product that precipitates out of the solution. The control of reaction parameters such as pH and temperature is critical in directing the crystallization process and influencing the final product's characteristics.
Controlled pH Synthesis Routes
The pH of the reaction medium plays a pivotal role in the synthesis of this compound and related compounds. It influences the solubility of the precursors and the final product, thereby affecting the nucleation and growth of crystals. While specific studies focusing solely on the controlled pH synthesis of pure this compound are limited, valuable insights can be drawn from research on the co-precipitation of strontium and selenite (B80905) ions in other systems, such as hydroxyapatite (B223615).
In the synthesis of selenium and strontium co-substituted hydroxyapatite, the pH of the precursor solutions, such as calcium nitrate (B79036) tetrahydrate and diammonium hydrogen phosphate, is carefully adjusted using ammonium (B1175870) hydroxide (B78521) to maintain a specific alkaline condition (e.g., pH 10.75). mdpi.com This control over pH is essential for the successful incorporation of strontium and selenite ions into the hydroxyapatite structure. mdpi.com
The principle of pH control is also critical in preventing the unwanted precipitation of other species. For instance, in aqueous solutions, the distribution of strontium species is pH-dependent. At a pH range of 2 to 8, strontium is predominantly present as Sr²⁺ ions. researchgate.net However, as the pH increases beyond 6.1, the formation of strontium-containing complexes can lead to precipitation. researchgate.net This underscores the importance of maintaining the pH within a specific range to selectively precipitate the desired strontium compound.
Furthermore, studies on the adsorption of selenate have shown that pH significantly affects the surface charge of adsorbents and the formation of surface complexes. nih.gov For instance, the adsorption of selenate onto iron-impregnated granular activated carbon is more effective at pH values below 7, where inner-sphere complexes are formed. nih.gov This suggests that in a precipitation reaction, the pH can influence the interaction between the strontium and selenate ions, thereby affecting the precipitation kinetics and the properties of the resulting this compound.
The following table summarizes the effect of pH on strontium- and selenate-containing systems, providing a basis for understanding its role in this compound synthesis.
| System | pH Range | Observation | Reference |
| Strontium Adsorption | 2 - 8 | Strontium exists as Sr²⁺ | researchgate.net |
| Strontium Adsorption | > 6.1 | Precipitation of strontium complexes begins | researchgate.net |
| Selenate Adsorption on Fe-GAC | < 7 | Formation of inner-sphere complexes | nih.gov |
| Selenate Adsorption on Fe-GAC | 8 | Mixture of outer and inner-sphere complexes | nih.gov |
| Se-Sr Co-substituted Hydroxyapatite | 10.75 | Maintained for successful synthesis | mdpi.com |
Temperature-Controlled Precipitation
Temperature is a fundamental parameter in the crystallization of this compound, as it directly influences its solubility and the kinetics of precipitation. The solubility of most ionic compounds in water increases with temperature, as higher temperatures provide the necessary energy to overcome the lattice energy of the solid and promote dissolution. researchgate.net However, for some compounds, the dissolution process is exothermic, leading to a decrease in solubility with increasing temperature. researchgate.net
Research on the thermodynamic properties of this compound has determined its solubility in water over a temperature range of 0 to 100°C. osti.gov This data is crucial for designing temperature-controlled precipitation processes. By manipulating the temperature, it is possible to control the level of supersaturation of the solution, which is the driving force for both nucleation and crystal growth. hamptonresearch.com
For instance, a higher temperature can be used to dissolve the precursor salts at a higher concentration, and then a controlled cooling process can be initiated to induce the precipitation of this compound. The rate of cooling can affect the size and quality of the resulting crystals. A slow cooling rate generally favors the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less ordered particles.
Conversely, in cases where the solubility of this compound decreases with increasing temperature, a process of heating the solution could be employed to induce precipitation. The precise control of temperature allows for the manipulation of crystal nucleation and growth without altering the chemical composition of the reagent formulation. hamptonresearch.com
The following table presents the solubility of strontium sulfate (B86663), an analogous compound, at different temperatures, illustrating the general trend of temperature-dependent solubility for alkaline earth sulfates.
| Temperature (°C) | Solubility of Strontium Sulfate (mol/kg H₂O) |
| 10 | 0.00062 |
| 25 | 0.00078 |
| 50 | 0.00095 |
| 75 | 0.00098 |
| 100 | 0.00090 |
Data for Strontium Sulfate from the Journal of Physical and Chemical Reference Data researchgate.net
Hydrothermal and Solvothermal Approaches for this compound Formation
Hydrothermal synthesis involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. rsc.org The increased temperature and pressure enhance the solubility of reactants and facilitate the crystallization of the desired product. This method has been successfully used to synthesize strontium hydroxyapatite fine single crystals at 200°C. researchgate.net The process allows for the preparation of homogeneous fine powders with well-defined shapes and size distributions. researchgate.net
Solvothermal synthesis is a similar process, but it utilizes a non-aqueous solvent instead of water. researchgate.net The choice of solvent can influence the reaction chemistry and the properties of the resulting material. For example, strontium carbonate nanoparticles have been synthesized via a solvothermal method using ethanol (B145695) as the solvent. mdpi.com The reaction temperature and the molar ratio of strontium to ethanol were found to be critical parameters in obtaining a single crystalline phase of strontium carbonate. mdpi.com
The advantages of these methods include the ability to produce highly pure and crystalline materials at relatively low temperatures compared to solid-state reactions. researchgate.net They also allow for the control of particle morphology by adjusting parameters such as temperature, reaction time, pH, and the use of different precursors and mineralizers. rsc.org Although direct application to this compound is not documented in the available sources, it is plausible that hydrothermal or solvothermal routes could be developed to produce this compound with tailored properties by carefully selecting the appropriate precursors, solvent, and reaction conditions.
Nanomaterial Synthesis of this compound and Analogues
The synthesis of nanomaterials has opened up new possibilities for creating materials with unique properties and applications. While the direct synthesis of this compound nanoparticles is not extensively documented, research into the synthesis of strontium nanoparticles and selenium nanoparticles provides a foundation for potential synthetic strategies.
Green synthesis is an emerging approach that utilizes biological entities or plant extracts as reducing and stabilizing agents. For instance, strontium nanoparticles have been synthesized using Acacia nilotica extract, and selenium nanoparticles have been prepared using extracts from Cymbopogon citratus and Syzygium aromaticum. nih.govnih.gov These methods are environmentally friendly and can produce nanoparticles with desirable characteristics.
Microemulsion Methods for Nanoparticle Generation
Microemulsion methods are versatile techniques for the synthesis of nanoparticles with controlled size and shape. mdpi.com A water-in-oil (W/O) microemulsion consists of nanosized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules. mdpi.com These aqueous nanodroplets act as nanoreactors where the chemical reaction, such as precipitation, takes place. mdpi.com
The synthesis of nanoparticles via the microemulsion method typically involves mixing two microemulsions, one containing the cationic precursor and the other containing the anionic precursor. The collision and coalescence of the nanodroplets initiate the reaction, leading to the formation of nanoparticles within the confined space of the droplets. This method allows for excellent control over the particle size, which is determined by the size of the water droplets. mdpi.com
While there are no specific reports on the synthesis of this compound nanoparticles using this method, the general principles have been applied to a wide range of inorganic nanoparticles. researchgate.net The key to adapting this method for this compound would be the selection of suitable precursors, a stable microemulsion system (oil, water, and surfactant), and a precipitating agent.
Surface Modification during Nanoparticle Synthesis
Surface modification, or functionalization, of nanoparticles is crucial for improving their stability, dispersibility, and for imparting specific functionalities. nih.gov This can be achieved by coating the nanoparticles with various organic or inorganic materials during or after their synthesis.
For selenium nanoparticles, various surface functionalization strategies have been explored to enhance their stability and biocompatibility. nih.gov These strategies involve the use of biomolecules such as proteins, peptides, and polysaccharides, which can be conjugated to the nanoparticle surface through covalent or non-covalent interactions. nih.gov For example, polyvinylpyrrolidone (B124986) (PVP), poly-L-lysine (PLL), and polyacrylic acid (PAA) have been used to create neutral, positively, and negatively charged selenium nanoparticles, respectively. researchgate.net
The surface coating can prevent the aggregation of nanoparticles and modulate their interaction with the surrounding environment. rsc.org While specific research on the surface modification of this compound nanoparticles is lacking, the principles derived from studies on selenium nanoparticles can be applied. Potential surface modifying agents could include various polymers and biomolecules that can adsorb onto the surface of the this compound nanoparticles as they are being formed, thereby controlling their growth and providing a stable coating.
Solid-State Reaction Pathways for this compound
Conventional high-temperature solid-state synthesis, a common method for producing many inorganic materials like oxides and silicates, is generally not suitable for alkaline earth selenates, including this compound. The primary reason is that selenates tend to decompose at the moderate to high temperatures typically required for these reactions to proceed to completion. nih.gov This thermal instability can lead to the formation of undesired phases and the loss of selenium.
However, solid-state displacement reactions have been successfully employed for the synthesis of related strontium-selenium compounds, such as strontium selenide (B1212193) (SrSe). While this method yields a different compound (selenide instead of selenate), it provides a valuable example of a solid-state pathway for forming strontium-selenium bonds. In one such approach, strontium carbonate (SrCO3) is reacted with zinc selenide (ZnSe) at high temperatures (in the range of 1000-1400 °C) under a reducing atmosphere (N2/H2 mixture). cityu.edu.hkcityu.edu.hk
The proposed reaction mechanism proceeds in several steps:
Decomposition of the carbonate: SrCO3 → SrO + CO2
Displacement reaction: SrO + ZnSe → SrSe + ZnO
Reduction and removal of byproduct: ZnO + H2 → Zn (gas) + H2O (gas)
This method is effective because the byproducts, zinc oxide and subsequently zinc vapor, are volatile at the reaction temperature and are removed from the system, driving the reaction forward and leaving behind a pure crystalline product. cityu.edu.hk
| Precursor 1 | Precursor 2 | Temperature Range (°C) | Atmosphere | Product | Key Finding |
|---|---|---|---|---|---|
| Strontium Carbonate (SrCO3) | Zinc Selenide (ZnSe) | 1000-1400 | N2/H2 | Strontium Selenide (SrSe) | High-purity crystalline product is obtainable due to the removal of volatile byproducts. cityu.edu.hk |
Another emerging solid-state technique that operates under milder conditions is mechanochemical synthesis. This method uses mechanical energy, such as from ball milling, to induce chemical reactions. It has been successfully used to create organoselenium compounds by milling organic halides with magnesium and elemental selenium, demonstrating C-Se bond formation without high temperatures. nih.govresearchgate.net While not yet specifically reported for the direct synthesis of this compound, mechanochemistry represents a potential future pathway for solid-state synthesis of thermally sensitive inorganic compounds, avoiding the need for high-temperature calcination.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com Key principles include the use of safer solvents, energy efficiency, and renewable feedstocks. In the context of this compound synthesis, green approaches are particularly attractive because they can circumvent the limitations of high-temperature methods while also being more environmentally friendly.
A significant green approach to synthesizing this compound nanoparticles is the use of low-temperature, solution-based methods like microemulsion synthesis. nih.gov This technique avoids the high energy consumption and thermal decomposition issues associated with solid-state reactions. In this method, a water-in-oil microemulsion is created using a surfactant. Aqueous solutions of the precursors, such as sodium selenate (Na2SeO4) and strontium chloride (SrCl2), are contained within nanosized water droplets dispersed in an oil phase. When these droplets collide, the reactants mix, leading to the immediate precipitation of this compound nanoparticles at low temperatures (e.g., 60 °C). nih.gov
This method aligns with green chemistry principles for several reasons:
Energy Efficiency: The reaction occurs at significantly lower temperatures compared to solid-state methods, reducing energy consumption.
Control over Product: It allows for the synthesis of nanomaterials with controlled size and morphology. nih.gov
Avoidance of Harsh Conditions: It circumvents the need for high temperatures that cause decomposition.
| Method | Precursor 1 | Precursor 2 | Solvent/Medium | Temperature (°C) | Product | Alignment with Green Principles |
|---|---|---|---|---|---|---|
| Microemulsion Synthesis | Sodium Selenate (Na2SeO4) | Strontium Chloride (SrCl2) | Water-in-oil microemulsion | 60 | This compound (SrSeO4) nanoparticles | Low temperature (energy efficient), avoids thermal decomposition. nih.gov |
| Wet Precipitation | Sodium Selenite (Na2SeO3) | Strontium-containing solution | Aqueous solution | Ambient | Strontium-selenium co-substituted hydroxyapatite | Uses water as a benign solvent, proceeds at room temperature. mdpi.comnih.gov |
Furthermore, the principles of green synthesis are being widely explored for related nanoparticles using biological extracts. For instance, strontium nanoparticles have been synthesized using Acacia nilotica extract, and selenium nanoparticles have been made with extracts from Cymbopogon citratus and Syzygium aromaticum. researchgate.netnih.govnih.gov These plant extracts contain phytochemicals that act as reducing and stabilizing agents, replacing potentially toxic chemicals. tums.ac.ir While this "biosynthesis" approach has not been explicitly documented for this compound, it highlights a promising and sustainable direction for future research in the synthesis of complex inorganic compounds.
Advanced Structural Elucidation of Strontium Selenate
Single Crystal X-ray Diffraction Analysis of Strontium Selenate (B1209512)
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of a crystalline structure, providing detailed information on unit cell dimensions, space group symmetry, and the specific coordinates of each atom within the asymmetric unit.
The foundational crystallographic data for strontium selenate was established through single crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle.
The systematic absences observed in the diffraction data led to the unambiguous determination of the space group as P2₁/n. This space group indicates a primitive unit cell with a 2₁ screw axis parallel to the b-axis and a diagonal glide plane (n) perpendicular to the b-axis.
The unit cell parameters for this compound at 291 K have been determined with high precision. These parameters define the dimensions and shape of the unit cell. iucr.org
| Parameter | Value |
| a | 6.853(1) Å |
| b | 7.352(1) Å |
| c | 7.102(2) Å |
| β | 103.43(1)° |
| Volume (V) | 348.0(1) ų |
These parameters confirm that this compound is isostructural with the monazite (B576339) mineral type. iucr.org
Following the determination of the unit cell and space group, the crystal structure was refined to yield the precise atomic coordinates of strontium, selenium, and oxygen atoms. The refinement process minimizes the difference between the observed and calculated diffraction intensities, resulting in a highly accurate structural model.
The strontium ion (Sr²⁺) is coordinated by nine oxygen atoms, which belong to seven different selenate (SeO₄²⁻) tetrahedra. iucr.org This high coordination number is typical for larger cations like strontium. The Sr-O bond distances vary, indicating a distorted coordination environment.
The selenate anion exists as a regular tetrahedron, with the selenium atom at the center and four oxygen atoms at the vertices. The mean Se-O bond distance is 1.647(6) Å, which is consistent with the values observed in other selenate compounds. iucr.org The O-Se-O bond angles are close to the ideal tetrahedral angle of 109.5°, confirming the tetrahedral geometry of the selenate group.
Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity Assessment
Recent studies on this compound nanoparticles have utilized PXRD to confirm the successful synthesis of the desired phase. nih.govrsc.org The experimental PXRD pattern of synthesized this compound matches well with the theoretical pattern calculated from the single crystal structure data, confirming the phase purity of the material. nih.gov
While the primary use of PXRD in the available literature for this compound has been for phase identification, the technique can also be employed for quantitative phase analysis (QPA). This involves determining the relative amounts of different crystalline phases in a mixture. For instance, if impurities were present in a this compound sample, their weight percentage could be quantified using methods like Rietveld refinement, provided the crystal structures of all phases are known.
The broadening of diffraction peaks in a PXRD pattern can provide valuable information about the microstructure of the material, specifically the crystallite size and the presence of lattice strain. The Scherrer equation is a common method used to estimate the average crystallite size from the peak broadening.
In the study of this compound nanoparticles, the size of the nanocrystals was determined from the broadening of the XRD peaks. nih.gov The results from these calculations were in good agreement with the particle sizes observed through other characterization techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.gov This demonstrates the utility of PXRD in providing insights into the microstructural properties of this compound.
Neutron Diffraction Studies of this compound Crystal Structures
Neutron diffraction is a powerful technique for crystal structure analysis that is complementary to X-ray diffraction. Neutrons are particularly sensitive to the positions of light elements, such as oxygen, and can also be used to study magnetic ordering.
Despite its potential benefits, a thorough search of the scientific literature reveals no specific neutron diffraction studies conducted on this compound (SrSeO₄). While neutron diffraction has been employed to study other strontium-containing compounds, such as strontium selenite (B80905) (SrSeO₃), and other selenate compounds, data for this compound is not currently available. Such a study could provide a more precise determination of the oxygen atom positions and a detailed analysis of the thermal vibrations of the atoms within the crystal lattice.
Investigations into Polymorphism and Structural Isotypes of this compound
This compound (SrSeO₄) is known to crystallize in a monoclinic system, belonging to the monazite mineral group. osti.gov This structure is characterized by the space group P2₁/n. osti.govmdpi.comresearchgate.net The established crystal structure for this compound is considered its thermodynamically stable form under standard conditions.
A comprehensive review of the scientific literature reveals a notable lack of specific research into the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While phase transitions are observed in other compounds with monazite-type structures, particularly certain rare-earth phosphates which can transform to a zircon or xenotime (B576624) structure at high temperatures, there are currently no published experimental or theoretical studies demonstrating the existence of other polymorphs for this compound. researchgate.net
Similarly, detailed investigations into a wide range of structural isotypes for this compound are limited. It is established as being isostructural with other monazite-type compounds, such as lead chromate (B82759) (PbCrO₄), lead selenate (PbSeO₄), and strontium chromate (SrCrO₄). However, beyond this classification, the exploration of other potential isotypes has not been a significant focus of materials science research to date. The primary structural data available for this compound pertains to its well-documented monoclinic monazite form.
Table 1: Crystallographic Data for this compound
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Isostructural Group | Monazite |
Sophisticated Spectroscopic Characterization of Strontium Selenate
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful tool to probe the lattice modes and internal vibrations of the selenate (B1209512) anion within the strontium selenate crystal structure.
Raman spectroscopy of crystalline this compound powder reveals a complex spectrum due to its monoclinic structure. The spectra, recorded at both ambient (295 K) and cryogenic (77 K) temperatures, show distinct bands corresponding to the internal vibrations of the SeO₄²⁻ anion and the external lattice modes. researchgate.net
The internal vibrations of the tetrahedral selenate ion (SeO₄²⁻) are categorized into four fundamental modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the Raman spectrum of SrSeO₄, the most intense band corresponds to the symmetric stretching A g mode (ν₁). The internal bending modes are observed in the 300 to 475 cm⁻¹ region, while the internal stretching modes appear between 750 and 1000 cm⁻¹. researchgate.net
The assignment of the prominent bands is based on comparisons with similar compounds containing XO₄ groups. The spectra indicate significant interionic coupling within the monoclinic lattice of this compound. researchgate.net
Raman Spectral Data for this compound (SrSeO₄) at 295 K and 77 K
| Vibrational Mode | Raman Shift at 295 K (cm⁻¹) | Raman Shift at 77 K (cm⁻¹) |
|---|---|---|
| External Mode | - | - |
| ν₂ (SeO₄²⁻) | 326, 340, 376, 396 | 326, 339, 376, 396 |
| ν₄ (SeO₄²⁻) | 445, 462 | 447, 463 |
| ν₁ (SeO₄²⁻) | 852 | 854 |
| ν₃ (SeO₄²⁻) | 882, 898, 905 | 886, 901, 907 |
Fourier Transform Infrared (FTIR) spectroscopy provides complementary information to Raman spectroscopy, particularly for analyzing the chemical bonding within this compound. The infrared transmission spectrum of SrSeO₄, typically recorded from a nujol mull at room temperature, displays absorption bands corresponding to the vibrational modes of the selenate anion. researchgate.net
Due to the monoclinic crystal structure of SrSeO₄, the principles of mutual exclusion can be observed, where vibrations that are Raman active may be infrared inactive, and vice versa. However, in complex crystals, some modes may be active in both. The FTIR spectrum is particularly sensitive to the asymmetric stretching (ν₃) and bending (ν₄) modes of the SeO₄²⁻ ion due to their strong dipole moment changes. researchgate.net
Infrared Spectral Data for this compound (SrSeO₄) at 295 K
| Vibrational Mode | Infrared Absorption at 295 K (cm⁻¹) |
|---|---|
| ν₂ (SeO₄²⁻) | 340 |
| ν₄ (SeO₄²⁻) | 445 |
| ν₁ (SeO₄²⁻) | 852 |
| ν₃ (SeO₄²⁻) | 882, 898 |
Conducting vibrational spectroscopy at low temperatures, such as 77 K, is crucial for more detailed and accurate band assignments. researchgate.net At these cryogenic temperatures, thermal broadening of the spectral bands is significantly reduced, leading to sharper peaks and better resolution of closely spaced vibrational modes. researchgate.net
In the case of this compound, the low-temperature Raman spectra show a general sharpening of the bands and slight shifts in their positions compared to the room temperature spectra. This allows for a more precise determination of the frequencies of the fundamental vibrational modes and can help in identifying subtle spectral features that might be obscured at higher temperatures. The low-temperature data confirms the complex nature of the vibrational spectrum arising from the monoclinic symmetry of the crystal. researchgate.net
X-ray Absorption Spectroscopy (XAS) of Strontium and Selenium in Selenate
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic structure and electronic state of the absorbing atom.
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides quantitative information about the local coordination environment of both strontium and selenium in this compound, including bond distances, coordination numbers, and the identity of neighboring atoms.
For the selenate (SeO₄²⁻) anion, Se K-edge EXAFS studies on selenate-containing compounds have shown that the experimental data can be adequately fitted with a single Se-O shell. This corresponds to a coordination number of 4 at a bond distance of approximately 1.64 to 1.65 Å. kek.jp
Representative EXAFS-Derived Structural Parameters for Selenate and Strontium-Oxygen Coordination
| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (Å) | Reference Compound/System |
|---|---|---|---|
| Se-O | 4 | 1.64 - 1.65 | Selenate on Mg-bearing minerals kek.jp |
| Sr-O | Variable (typically 6-9) | Variable (e.g., ~2.5-2.7) | Various oxygen-ligated Sr compounds nih.gov |
X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as NEXAFS, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. The position and features of the absorption edge in a XANES spectrum can be used as a "fingerprint" to identify the valence state of an element. researchgate.net
For this compound, the Se K-edge XANES spectrum is characteristic of selenium in the +6 oxidation state. researchgate.net The absorption edge for selenate (Se(VI)) is found at a higher energy compared to selenite (B80905) (Se(IV)) and elemental selenium (Se(0)). Specifically, the prominent "white line" feature in the XANES spectrum, which corresponds to the 1s → 4p transition, is located at a characteristic energy for selenate. researchgate.net For instance, the absorption edge for a selenate standard is observed at approximately 12,665 eV. kek.jp This distinct energy position allows for the unambiguous determination of the +6 oxidation state of selenium in this compound.
Similarly, the Sr K-edge XANES spectrum can confirm the +2 oxidation state of strontium, although the primary application for selenium compounds is often the determination of the selenium oxidation state due to its multiple possible valence states in environmental and biological systems. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (by analogy to other selenates/plumbates)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of specific nuclei in a solid material. wikipedia.org For this compound, 77Se NMR would be the most informative nucleus to study, providing direct insight into the selenate (SeO42-) anion's structure and bonding. Due to the absence of specific 77Se NMR data for this compound in the literature, an analysis can be made by analogy to other inorganic selenate compounds.
In solid samples, the orientation-dependent interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, are not averaged out by molecular tumbling as they are in solution NMR. libretexts.org This results in broad spectral lineshapes. To obtain high-resolution spectra, techniques like magic-angle spinning (MAS) are employed, where the sample is rapidly rotated at a specific angle (the "magic angle," approximately 54.74°) to the external magnetic field. libretexts.orgemory.edu
By analogy with studies on selenium substitution in hydroxyapatite (B223615), the isotropic chemical shift (δiso) for 77Se in an inorganic selenate environment is expected to be in the range of 1024–1050 ppm. nih.gov For instance, a 77Se cross-polarization MAS (CP/MAS) NMR experiment on a sample of hydroxyapatite containing selenate groups (HA300-1.2SeO4) showed a main signal at 1027 ppm. nih.gov This chemical shift is characteristic of the selenium nucleus in the +6 oxidation state within a tetrahedral selenate anion.
Therefore, a hypothetical 77Se solid-state NMR spectrum of pure, crystalline this compound would be expected to show a single sharp resonance in this region, assuming all selenate ions are in crystallographically equivalent sites. The presence of multiple peaks or significant broadening could indicate the existence of different crystalline phases, structural disorder, or the presence of impurities.
Table 1: Representative 77Se Isotropic Chemical Shifts in Inorganic Selenates
| Compound/System | 77Se Isotropic Chemical Shift (δiso) (ppm) | Reference |
| HA300-1.2SeO4 | 1027 | nih.gov |
| General range for inorganic selenates | 1024–1050 | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is analyzed by XPS, characteristic photoemission peaks for strontium (Sr), selenium (Se), and oxygen (O) would be expected.
The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For strontium, the most intense and commonly analyzed peak is the Sr 3d doublet. This peak is split by spin-orbit coupling into two components: Sr 3d5/2 and Sr 3d3/2. The binding energy of the Sr 3d5/2 peak for strontium in an oxidized state, such as in SrO or SrCO3, typically falls in the range of 132-134 eV. thermofisher.com The separation between the Sr 3d5/2 and Sr 3d3/2 peaks is consistently around 1.74-1.79 eV. xpsfitting.com
For selenium, the Se 3d peak is the most characteristic. In the selenate anion (SeO42-), selenium is in its highest oxidation state (+6). The binding energy for Se 3d in this state is expected to be higher than that for elemental selenium (Se0, ~55 eV) or selenite (SeO32-, Se+4). Based on literature for other selenate compounds, the Se 3d binding energy for this compound would be anticipated in the range of 58-60 eV.
The O 1s peak in the XPS spectrum of this compound would be expected around 531-532 eV, which is characteristic of oxygen in many oxide and oxyanion environments. Analysis of the relative intensities of the Sr 3d, Se 3d, and O 1s peaks can be used to determine the surface stoichiometry of the compound, which should ideally correspond to the 1:1:4 ratio of Sr:Se:O.
Table 2: Expected Binding Energies in the XPS Spectrum of this compound
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Strontium (Sr) | 3d5/2 | 132 - 134 | Characteristic of Sr2+ |
| Strontium (Sr) | 3d3/2 | ~134 - 136 | Spin-orbit split component |
| Selenium (Se) | 3d | 58 - 60 | Characteristic of Se+6 in a selenate |
| Oxygen (O) | 1s | 531 - 532 | Associated with the selenate anion |
Luminescence Spectroscopy of Doped this compound Systems
Pristine this compound is not expected to be luminescent. However, its crystal lattice can serve as an excellent host for activator ions, typically rare-earth or transition metal ions, which can impart strong luminescence properties to the material. The study of such doped systems via luminescence spectroscopy (photoluminescence) provides insights into the electronic transitions of the dopant ions and their interaction with the host lattice.
While specific studies on doped this compound are not widely available, the principles can be understood from research on other strontium-containing host materials, such as strontium stannate (SrSnO3) and strontium-calcium hydroxyapatite. jim.org.cnnih.gov When a dopant ion, for example, a rare-earth ion like Europium (Eu3+) or Cerium (Ce3+), is introduced into the this compound lattice, it can substitute for the Sr2+ ions.
Upon excitation with a suitable energy source (e.g., UV light), the dopant ions are promoted to an excited electronic state. They then relax back to the ground state by emitting photons of specific wavelengths, resulting in characteristic luminescence.
For instance, if this compound were doped with Ce3+, one might expect a broad emission band due to the 5d → 4f electronic transition of the Ce3+ ion, similar to what is observed in Ce3+-doped SrSnO3. nih.gov If doped with Eu3+, sharp emission peaks corresponding to the f-f transitions of the Eu3+ ion would be anticipated. The exact positions and intensities of these emission peaks are highly sensitive to the local crystal field around the Eu3+ ion, which is determined by the this compound host lattice. jim.org.cn Research on Eu-doped strontium-calcium hydroxyapatite has shown that photoluminescence spectra can reveal how the dopant ions are incorporated into the host structure. jim.org.cn
The investigation of doped this compound systems could lead to the development of novel phosphor materials for applications in solid-state lighting, displays, and medical imaging. The luminescence properties, such as emission color and quantum efficiency, could potentially be tuned by co-doping with other ions or by creating solid solutions with other selenates.
Computational and Theoretical Investigations of Strontium Selenate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov By calculating the energy of the system as a function of electron density, DFT can accurately predict various material properties. nih.gov Theoretical studies on strontium selenate (B1209512) and related compounds utilize DFT to elucidate their electronic characteristics, which are fundamental to their optical and chemical properties.
The electronic band structure and Density of States (DOS) are critical for understanding the electronic properties of a material. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The DOS provides information about the number of available electronic states at each energy level.
For materials related to strontium selenate, such as strontium stannate (SrSnO₃) and strontium-doped carbonates, DFT calculations have been used to map out the band structure and DOS. researchgate.netufms.br These calculations typically show that the top of the valence band is dominated by the p-orbitals of oxygen, while the bottom of the conduction band is formed by the d-orbitals of the metal (in this case, selenium).
DFT calculations performed on strontium trioxoselenate (SrSeO₃), a closely related compound, reveal its electronic properties. materialsproject.org While semi-local DFT functionals can underestimate the precise value of the bandgap, they provide a qualitative understanding of whether the material is an insulator, semiconductor, or metal. materialsproject.org For this compound, an insulating behavior is expected, characterized by a large band gap separating the valence and conduction bands.
Table 1: Representative DFT Calculation Parameters for a Strontium-Based Compound
| Parameter | Value/Method | Reference |
|---|---|---|
| Calculation Method | Density Functional Theory (DFT) | nih.gov |
| Exchange-Correlation Functional | PBEsol | materialsproject.org |
| Software Package | VASP, CRYSTAL, Abinit | researchgate.netmaterialsproject.orgrsc.org |
| Energy Cutoff | Typically > 400 eV | researchgate.net |
| k-point Grid | Monkhorst-Pack Scheme | nih.gov |
DFT is also employed to calculate the spatial distribution of electron charge density, which reveals the nature of chemical bonds within the crystal. In ionic compounds like this compound, charge density analysis typically shows a significant charge transfer from the cation (Sr²⁺) to the polyatomic anion (SeO₄²⁻). The bonding within the selenate (SeO₄²⁻) group itself is covalent, characterized by shared electron density between the selenium and oxygen atoms.
Studies on similar materials, such as Sr-doped calcium carbonate, have used DFT to analyze how the incorporation of strontium affects the local geometry and electronic structure. researchgate.net These analyses involve examining the electron density maps and calculating bond orders and atomic charges. researchgate.net For SrSeO₄, such calculations would confirm the ionic nature of the bond between the strontium cation and the selenate anion group, a defining characteristic of its structure and properties.
First-Principles Modeling of Vibrational Spectra and Phonon Dispersion
First-principles calculations, based on DFT, are used to model the lattice dynamics of crystals. These calculations provide the vibrational frequencies (phonons) of the atoms, which can be directly compared with experimental data from Raman and infrared (IR) spectroscopy. researchgate.net
For this compound, which is monoclinic, the vibrational spectra are complex. researchgate.net Theoretical modeling helps to assign the observed spectral bands to specific vibrational modes of the SeO₄²⁻ anions and the motion of the Sr²⁺ cations within the lattice. researchgate.net The agreement between calculated and experimental spectra validates the theoretical model and allows for a deeper understanding of interionic coupling in the crystal. researchgate.net
Phonon dispersion curves, which show the relationship between phonon frequency and wavevector, can also be calculated. These curves are crucial for understanding thermal properties, phase stability, and electron-phonon interactions. For instance, first-principles studies on fcc strontium metal and perovskite strontium titanate (SrTiO₃) have successfully computed their phonon dispersion relations, demonstrating the capability of these methods. osti.govarxiv.org Similar calculations for SrSeO₄ would reveal the nature of its lattice vibrations across the entire Brillouin zone.
Simulation of Crystal Growth and Surface Energetics
Computational simulations are increasingly used to study the mechanisms of crystal growth and to determine the energetics of different crystal surfaces. While specific studies on this compound are not widely reported, research on isostructural sulfates like barite (BaSO₄) and celestine (SrSO₄) provides a clear framework for how such investigations would proceed. researchgate.net
Atomistic simulations, including DFT calculations, can determine the surface energy of various crystallographic faces. researchgate.net The faces with the lowest surface energy are the most stable and are expected to dominate the crystal morphology. Simulations of crystal growth often employ Kinetic Monte Carlo (KMC) methods, which use energy barriers derived from atomistic calculations to model the addition and removal of ions or molecules at the crystal surface over time. researchgate.net These simulations can predict crystal shapes and understand how impurities or additives, such as selenite (B80905) or selenate ions, incorporate into a growing crystal. researchgate.netosti.gov
Prediction of Phase Transitions and High-Pressure Behavior
This compound, like many other crystalline materials, can undergo phase transitions to different crystal structures under high pressure. Computational studies are instrumental in predicting these transitions and characterizing the properties of the high-pressure phases. worktribe.com By calculating the enthalpy of different candidate crystal structures as a function of pressure, the transition pressures at which one phase becomes more stable than another can be determined.
Theoretical studies have investigated pressure-induced phase transitions for a range of sulfates and related compounds. researchgate.net For calcium sulfate (B86663) (CaSO₄), DFT calculations predicted a sequence of transitions from the ambient-pressure anhydrite structure to monazite-type and then to barite- or scheelite-type structures at high pressures. researchgate.net Similar theoretical work on SrSeO₄ has explored its transformation from the low-pressure barite-type structure to a higher-density monazite-type structure. worktribe.comdntb.gov.ua These predictions can be compared with experimental results from high-pressure X-ray diffraction and Raman spectroscopy to confirm the transition sequence and the equation of state of the different phases. aps.orgresearchgate.net
Table 2: Predicted High-Pressure Phase Transitions for Related Sulfate Compounds
| Compound | Initial Phase (Ambient Pressure) | Predicted High-Pressure Phase | Predicted Transition Pressure (GPa) | Reference |
|---|---|---|---|---|
| CaSO₄ | Anhydrite (Cmcm) | Monazite-type (P2₁/n) | 5 | researchgate.net |
| CaSO₄ | Monazite-type (P2₁/n) | Barite-type (Pnma) | 8 | researchgate.net |
| SrSeO₄ | Barite-type | Monazite-type | ~10-12 | worktribe.comdntb.gov.ua |
| SrSe | NaCl-type | CsCl-type | 14 | wikipedia.org |
Molecular Dynamics Simulations for Dynamic Properties
Molecular Dynamics (MD) is a simulation technique that computes the trajectories of atoms and molecules over time, providing insight into the dynamic properties of materials. First-principles MD (FPMD), where the forces between atoms are calculated "on the fly" using DFT, is particularly powerful for studying materials at high temperatures and pressures without relying on empirical potentials. researchgate.net
While specific FPMD studies on this compound are not prominent in the literature, the methodology has been applied to related materials. For example, FPMD has been used to evaluate the physical properties of liquid calcium carbonate, including its structure, diffusion coefficients, and viscosity. researchgate.net Similarly, FPMD combined with anharmonic lattice dynamics has been used to investigate phonon transport in strontium titanate at finite temperatures. arxiv.org For this compound, MD simulations could be used to study its behavior near its melting point, investigate ion diffusion mechanisms within the solid state, and understand the dynamics of phase transitions at an atomic level.
Advanced Materials Science Applications of Strontium Selenate
Energy Storage Materials Development
The development of efficient and durable energy storage devices is a cornerstone of modern materials science. The exploration of various metal oxides, selenides, and sulfates for use in batteries and supercapacitors is a primary focus of this research.
Supercapacitors require electrode materials that offer high surface area, good electrical conductivity, and electrochemical stability. Currently, published research focusing specifically on the integration of pure strontium selenate (B1209512) (SrSeO₄) into supercapacitor electrodes is limited. The scientific literature available through extensive searches does not detail specific studies or performance metrics for SrSeO₄ in this application. The development in this area is primarily centered on other related strontium and selenium compounds, which are explored for their potential pseudocapacitive or charge storage properties.
Characterization of electrochemical performance involves analyzing metrics such as specific capacitance, energy density, power density, and cyclic stability. As there are no detailed studies on the use of strontium selenate as a primary electrode material in energy devices, specific data on its performance characteristics are not available. The theoretical potential of this compound in such applications remains an area for future investigation, contingent on overcoming challenges related to its solubility and electrochemical stability under various operating conditions. Research into other strontium-based materials, such as strontium carbonate (SrCO₃), has shown potential in high-temperature thermochemical energy storage, indicating that strontium compounds can be viable for energy applications, though this is distinct from electrochemical devices like supercapacitors. researchgate.net
Optical Materials Research and Development
The unique interaction of materials with light makes them suitable for a range of optical applications, from lenses and filters to more advanced components in lasers and sensors.
This compound is available commercially in "Optical Grade," which suggests its potential and exploration for use in optical applications. americanelements.com Materials designated as optical grade typically possess high purity and homogeneity, ensuring minimal light absorption and scattering, which are critical for components like lenses, windows, and prisms. However, specific research detailing the performance of this compound in advanced optical systems, such as nonlinear optics or as a host material for phosphors, is not extensively documented in publicly available literature. Its primary role may be as a precursor in the synthesis of other optically active materials, such as strontium selenide (B1212193) (SrSe), which is known for its use as an infrared stimulable phosphor. chemicalbook.comchemicalbook.com
Doping is a common technique used to modify the optical properties of a host material, such as altering its color, luminescence, or refractive index. There is a lack of specific research data on the effects of doping on the optical properties of this compound itself. In the broader context of materials science, strontium as a dopant or a major component in other crystal lattices, such as perovskites and titanates, has been shown to significantly influence photophysical properties. These studies, while not directly involving this compound, underscore the potential for tuning material properties through the inclusion of strontium, which could be a fruitful area for future research into this compound-based optical materials.
Catalyst Support and Catalytic Activity Studies
In catalysis, materials can act as the active catalyst or as a stable support for catalytic nanoparticles. The effectiveness of a catalyst or support depends on its surface area, chemical stability, and interaction with reactants.
Currently, there is a notable absence of research literature investigating the use of this compound as either a catalyst or a catalyst support material. Scientific studies have explored other strontium compounds, such as strontium ferrite (B1171679) and strontium-promoted palladium catalysts, for various catalytic applications, including wastewater remediation and hydrogenation. researchgate.net These studies indicate that the strontium ion can play a promotional role, enhancing the activity and dispersion of the active metal. researchgate.net Similarly, research exists on the catalytic reduction of selenium compounds. However, the specific catalytic properties of this compound (SrSeO₄) remain an unexplored area of materials science. Its potential would depend on its surface chemistry and stability under reaction conditions, which have yet to be determined.
Ferroelectric and Piezoelectric Property Exploration (by analogy to related compounds)
Ferroelectricity and piezoelectricity are properties rooted in crystal structure. Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to applied mechanical stress. A key requirement for both phenomena is a non-centrosymmetric crystal structure. The potential of this compound is therefore considered by comparing it with well-studied strontium-containing oxides and selenite-based compounds.
Analogy with Strontium-Containing Perovskite Oxides
The perovskite (ABO₃) crystal structure is a common host for ferroelectric and piezoelectric properties. The strontium-containing compound, strontium titanate (SrTiO₃), is a cornerstone material in this field.
Strontium Titanate (SrTiO₃): At room temperature, SrTiO₃ has a centrosymmetric cubic perovskite structure and is classified as a paraelectric material. wikipedia.org However, it is an incipient ferroelectric, meaning it approaches a ferroelectric phase transition at very low temperatures but the transition is suppressed by quantum fluctuations. wikipedia.org Small perturbations, such as strain, doping, or defects, can readily induce a ferroelectric state in SrTiO₃. escholarship.org For instance, applying compressive strain can lead to the formation of local polar regions even at room temperature, indicating an order-disorder nature for the ferroelectric transition. escholarship.org At cryogenic temperatures (below 50 K), SrTiO₃ exhibits a giant piezoelectric effect, with a response comparable to the best piezoelectric materials at room temperature. nih.gov
Doped Strontium Titanate: Doping SrTiO₃ with other elements, such as barium, creates solid solutions like barium strontium titanate (BaxSr₁-xTiO₃ or BST). BST is a well-known ferroelectric material where the Curie temperature (the temperature of transition from the ferroelectric to the paraelectric phase) can be tuned by adjusting the barium-to-strontium ratio. urfu.rumdpi.com These materials are valued for their high dielectric constant and are used in applications like high-voltage capacitors and non-volatile memories. wikipedia.orgjmaterenvironsci.com
Strontium in Other Piezoelectrics: The introduction of strontium into other piezoelectric ceramic systems, such as lead zirconate titanate (PZT) and lead titanate (PbTiO₃), has been shown to modify their properties. Strontium doping can enhance piezoelectric coefficients, reduce lattice anisotropy, and adjust the Curie temperature. scientific.netresearchgate.nettandfonline.com In samarium-modified lead titanate, strontium additives help achieve a high thickness electromechanical coupling coefficient while keeping the planar coupling coefficient low, which is beneficial for specific transducer applications. tandfonline.com
This body of research indicates that the strontium ion is a key constituent in many important ferroelectric and piezoelectric oxides. Its ionic size and electronic properties are conducive to the types of lattice distortions that give rise to these effects within a perovskite framework.
| Compound | Crystal Structure (Room Temp) | Key Electrical Property | Curie Temperature (Tc) | Notes |
|---|---|---|---|---|
| Strontium Titanate (SrTiO₃) | Cubic Perovskite | Quantum Paraelectric wikipedia.org | Approaches 0 K | Becomes ferroelectric under strain or doping. escholarship.org Exhibits a giant piezoelectric effect at cryogenic temperatures. nih.gov |
| Barium Strontium Titanate (Ba₀.₆Sr₀.₄TiO₃) | Tetragonal Perovskite | Ferroelectric | ~300 K (~27 °C) | Tc is tunable with the Ba/Sr ratio. urfu.rujmaterenvironsci.com |
| Strontium-Doped PZT ((Pb,Sr)(Zr,Ti)O₃) | Perovskite (Tetragonal/Rhombohedral) | Piezoelectric | Varies with doping | Sr doping can enhance piezoelectric coefficient d₃₃. scientific.netresearchgate.net |
Analogy with Selenite (B80905) and Tellurite Perovskites
While this compound (SrSeO₄) is a selenate, insights can be drawn from the related selenite (SeO₃²⁻) compounds, particularly those that form perovskite structures. A family of ABO₃ perovskites exists where the A-site is occupied by selenium (Se⁴⁺) and the B-site by a transition metal like cobalt or nickel. aps.orgaps.org
These selenite perovskites, such as CoSeO₃ and NiSeO₃, are notable for their highly distorted crystal structures. aps.orgaps.org The significant distortion from the ideal cubic perovskite symmetry is a critical prerequisite for ferroelectricity. This distortion is driven by the stereochemically active lone pair of electrons on the Se⁴⁺ cation. aps.org Although these specific compounds are primarily studied for their interesting magnetic and electronic properties, the structural distortions are analogous to those required for ferroelectric ordering. osti.gov The combination of structural distortion and electronic properties in these materials hints at the possibility of multiferroic behavior, where ferroelectric and magnetic orders coexist.
If this compound could be synthesized in a perovskite-like structure, the interplay between the strontium cation and the selenate anion (SeO₄²⁻) could potentially lead to a non-centrosymmetric lattice. The larger, more polarizable selenate anion, compared to the titanate (TiO₃²⁻) anion, might facilitate the necessary structural distortions for ferroelectric or piezoelectric behavior to emerge. The exploration of such novel crystal forms of this compound remains a subject for future research.
| Compound | Formula | Crystal Structure Type | Key Structural Feature | Primary Properties Studied |
|---|---|---|---|---|
| Cobalt Selenite | CoSeO₃ | Distorted Perovskite | Highly distorted due to Se⁴⁺ lone pair. aps.orgaps.org | Electronic and Magnetic. osti.gov |
| Nickel Selenite | NiSeO₃ | Distorted Perovskite | Highly distorted due to Se⁴⁺ lone pair. aps.orgaps.org | Electronic and Magnetic. osti.gov |
Based on these analogies, it is hypothesized that if this compound could be engineered into a non-centrosymmetric crystal structure, such as a distorted perovskite, it could exhibit ferroelectric or piezoelectric properties. The presence of strontium, a common element in high-performance ferroelectrics, combined with the potential for structural distortion associated with selenium-oxygen anions, provides a theoretical basis for future experimental investigation.
Environmental Geochemistry and Radionuclide Interaction Studies Involving Strontium Selenate
Sorption and Desorption Mechanisms of Strontium and Selenate (B1209512) Species in Geological Media
The mobility of strontium and selenate ions in geological media is largely controlled by sorption and desorption reactions at the mineral-water interface. Selenate, the more oxidized and generally more mobile form of selenium, interacts with mineral surfaces through complex mechanisms. usgs.gov Adsorption of selenate tends to decrease as the pH of the solution increases. usda.gov
The nature of the selenate surface complex can be either inner-sphere, where a direct chemical bond forms with the mineral surface, or outer-sphere, where the ion is held by electrostatic forces and remains hydrated. usda.govudel.edu Spectroscopic evidence suggests that the type of complex formed is dependent on the specific mineral and the pH of the system. For instance, on goethite, selenate forms predominantly inner-sphere complexes at pH values below 6, and outer-sphere complexes at pH values above 6. udel.edu In contrast, on hematite, selenate has been observed to form only inner-sphere complexes. udel.edu
Surface complexation models are chemical models that provide a molecular-level description of adsorption phenomena at the mineral-water interface. usda.gov These models use an equilibrium approach, defining surface species, chemical reactions, and equilibrium constants to describe the partitioning of ions between the solid and aqueous phases. usda.gov
The Triple Layer Model (TLM) is one such model that has been successfully used to describe selenate adsorption on various oxides, clay minerals, and soils. usda.gov The TLM can account for the decrease in selenate adsorption with increasing pH by optimizing surface complexation constants for either two outer-sphere complexes or a combination of one inner-sphere and one outer-sphere complex. usda.gov A comprehensive predictive model for selenate adsorption on oxide minerals has been developed that considers a monodentate-mononuclear inner-sphere complex and a bidentate-binuclear outer-sphere complex. jst.go.jp This model can be applied across a wide range of pH, ionic strength, and selenate concentrations. jst.go.jp
Table 1: Types of Selenate Surface Complexes on Different Minerals
| Mineral | Predominant Surface Complex Type(s) | Influencing Factors |
|---|---|---|
| Goethite | Inner-sphere (< pH 6), Outer-sphere (> pH 6) | pH |
| Hematite | Inner-sphere | - |
| Amorphous Iron Oxide | Mixture of inner- and outer-sphere | pH, Ionic Strength |
| Aluminum Oxide | Primarily outer-sphere | pH |
| Kaolinite | Weak, likely outer-sphere | pH |
| Montmorillonite | Weak, likely outer-sphere | pH |
The retention of selenate in soils and on mineral surfaces is significantly affected by pH and ionic strength. udel.edu Generally, selenate adsorption decreases with increasing pH. usda.gov This is because the surface of many common soil minerals, such as iron and aluminum oxides, becomes more negatively charged as pH increases, leading to electrostatic repulsion of the negatively charged selenate anion.
The effect of ionic strength on selenate adsorption can provide insights into the dominant adsorption mechanism. A strong dependence of adsorption on ionic strength is indicative of outer-sphere complexation, where the ions in the background electrolyte compete with the adsorbing ion for surface sites. udel.edu Conversely, a weak or negligible effect of ionic strength suggests the formation of inner-sphere complexes, which involve direct chemical bonding. researchgate.net Studies have shown that selenate adsorption on goethite exhibits a significant ionic strength dependence, with adsorption being suppressed at higher ionic strengths, supporting the presence of outer-sphere complexes. udel.edu
Fate and Transport of Strontium Selenate in Aqueous and Soil Systems
The fate and transport of this compound in the environment are governed by a combination of processes including dissolution, advection, dispersion, and retardation due to sorption. nih.gov Both strontium and selenate can be mobile in aqueous and soil systems, but their transport is influenced by different factors. researchgate.netresearchgate.net
Strontium, as a divalent cation (Sr²⁺), can be transported in groundwater and its mobility is influenced by cation exchange processes and the dissolution of carbonate minerals. nih.govnaturalspublishing.com In calcareous soils, strontium may precipitate as strontianite (SrCO₃), which reduces its mobility. naturalspublishing.com
Selenate (SeO₄²⁻) is generally considered to be highly mobile in soils, particularly under well-aerated, alkaline conditions. usgs.govmdpi.com Its weak adsorption to many soil minerals allows it to be readily leached. udel.edu The transport of both strontium and selenate can be facilitated by their association with mobile colloidal particles in groundwater. nih.gov
Immobilization Strategies for Selenium and Strontium in Waste Management
Effective management of waste containing radioactive strontium and selenium requires immobilization strategies to prevent their release and migration into the environment.
Chemical precipitation is a common method for removing contaminants from wastewater. researchgate.net For strontium, precipitation as strontium carbonate (SrCO₃) or co-precipitation with calcium carbonate are effective immobilization techniques. mdpi.comacs.org Microbially induced calcite precipitation (MICP) is a promising biotechnology where ureolytic bacteria are used to induce the co-precipitation of strontium with calcium carbonate. acs.orgnih.gov
For selenium, co-precipitation with iron hydroxides is an effective removal method. mdpi.com During electrocoagulation, for example, the generation of iron or aluminum hydroxide (B78521) flocs can efficiently remove selenium species through adsorption and co-precipitation. mdpi.com
Table 2: Summary of Immobilization Strategies
| Contaminant | Immobilization Strategy | Mechanism |
|---|---|---|
| Strontium | Chemical Precipitation | Formation of insoluble strontium carbonate (SrCO₃) |
| Strontium | Co-precipitation with Calcium Carbonate | Incorporation of Sr²⁺ into the calcite crystal lattice |
| Strontium | Microbially Induced Calcite Precipitation (MICP) | Ureolytic bacteria increase pH and alkalinity, leading to calcite and strontium co-precipitation |
| Selenium (Selenate) | Co-precipitation with Iron Hydroxides | Adsorption and incorporation of SeO₄²⁻ into amorphous iron hydroxide precipitates |
| Selenium (Selenate) | Adsorption onto Mineral Surfaces | Formation of inner- and outer-sphere complexes on minerals like goethite |
The interaction of selenate with mineral surfaces, particularly iron oxides like goethite (α-FeOOH), is a key process for its immobilization. Goethite is a common mineral in many soils and sediments and has a high affinity for adsorbing various anions, including selenate. wur.nl
As previously discussed, selenate can form both inner-sphere and outer-sphere complexes on the surface of goethite. udel.edu The formation of inner-sphere complexes results in stronger retention and reduced mobility of selenate. researchgate.net The adsorption of selenite (B80905), a more reduced form of selenium, on goethite is even stronger and primarily occurs through the formation of inner-sphere bidentate complexes. wur.nlresearchgate.net Therefore, promoting conditions that favor the reduction of selenate to selenite can enhance its immobilization on iron oxide surfaces.
Geochemical Stability and Speciation under Environmental Conditions
The environmental fate of this compound (SrSeO₄) is dictated by its solubility and the subsequent, independent geochemical behaviors of its constituent ions: strontium (Sr²⁺) and selenate (SeO₄²⁻). This compound is slightly soluble in water, with a reported solubility of 0.656 g/100 mL at 20°C. chemicalbook.com This solubility is sufficient for it to act as a source of strontium and selenate ions in soil and aquatic environments, where their stability and speciation are governed by a complex interplay of physicochemical and biological factors.
Geochemical Behavior of Strontium (Sr²⁺)
Once dissolved, the strontium cation (Sr²⁺) is moderately mobile in soils. naturalspublishing.com Its behavior is chemically similar to that of calcium (Ca²⁺), a fellow alkaline earth metal. naturalspublishing.comues.rs.ba The primary mechanism controlling strontium retention in soils is ion exchange, where Sr²⁺ competes with other cations like Ca²⁺, magnesium (Mg²⁺), sodium (Na⁺), and potassium (K⁺) for negatively charged binding sites on clay minerals and organic matter. naturalspublishing.comusgs.govresearchgate.net Consequently, soils with a higher cation-exchange capacity (CEC), such as those rich in clay and organic matter, will exhibit greater retention of strontium. ues.rs.ba Strontium's mobility is generally similar to that of calcium and it can be leached from topsoil, eventually migrating to groundwater. frontiersin.org
Geochemical Behavior of Selenate (SeO₄²⁻)
The selenate anion (SeO₄²⁻) is the most oxidized and generally most mobile form of selenium in the environment. nih.gov Its stability and speciation are highly sensitive to the local pH and redox potential (Eh). researchgate.netresearchgate.netnih.gov
Sorption and Mobility:
Selenate is weakly adsorbed to many soil components, which contributes to its high mobility. nih.govusda.gov The sorption process is significantly influenced by soil pH and mineralogy. Adsorption of selenate tends to decrease as pH increases. usda.govmdpi.com Iron (Fe) and aluminum (Al) oxides are key soil components for selenate sorption. usda.govnih.gov For instance, studies on pure minerals show that aluminum hydroxide can effectively sorb selenate over a wide pH range, whereas sorption on goethite (an iron oxide) is significant at acidic pH (e.g., 5.4) but negligible at alkaline pH (e.g., 8.0). nih.govresearchgate.net Sorption on minerals like silica, bentonite, and calcium carbonate is generally weak or insignificant. nih.govresearchgate.net
The presence of competing anions, particularly sulfate (B86663) (SO₄²⁻), can further increase selenate mobility. researchgate.net Due to their similar tetrahedral structure and charge, selenate and sulfate compete for the same sorption sites on soil minerals. researchgate.netekb.eg In environments with high sulfate concentrations, selenate sorption is often reduced, leading to greater persistence in the aqueous phase. nih.govnih.gov
| Mineral/Component | pH | Sorption Partition Coefficient (Kd in L/kg) | Sorption Mechanism |
|---|---|---|---|
| Aluminum Hydroxide | 5.4 - 8.0 | >100 to 1 x 10⁴ | Inner-sphere complexes |
| Goethite | 5.4 | 52 | Outer-sphere complexes |
| Goethite | 8.0 | 0 (Null) | - |
| Silica | 5.4 | 4 | Weak sorption |
| Bentonite | 5.4 & 8.0 | Insignificant | - |
| Calcium Carbonate | 5.4 & 8.0 | Insignificant | - |
| Humic Acid | 5.4 & 8.0 | Insignificant | - |
Data compiled from research on pure mineral phases, which act as principal carriers for selenate in soils. nih.govresearchgate.net
Redox Transformations and Speciation:
Redox potential is a critical factor controlling selenium's environmental speciation. researchgate.netuwyo.edulsu.edu
Oxidizing Conditions: In well-aerated, oxidizing environments (high Eh), typically found in surface soils and oxygenated waters, selenium exists predominantly as the highly soluble and mobile selenate (Se(VI)) anion. researchgate.netnih.gov
Reducing Conditions: Under anoxic or anaerobic conditions (low Eh), common in waterlogged soils, sediments, and some groundwater systems, selenate can be reduced to less mobile and less bioavailable forms. nih.govwikipedia.org This reduction is a key process in the natural attenuation of selenium contamination. The transformation sequence is typically:
Selenate (SeO₄²⁻, Se(VI)) → Selenite (SeO₃²⁻, Se(IV)) : Selenite is more strongly adsorbed by soil minerals, particularly iron oxides, than selenate. nih.govmdpi.comveoliawatertech.com
Selenite (SeO₃²⁻, Se(IV)) → Elemental Selenium (Se⁰) : Elemental selenium is highly insoluble and largely non-bioavailable. veoliawatertech.comfrontiersin.org
Elemental Selenium (Se⁰) → Selenide (B1212193) (Se²⁻) : In highly reducing environments, further reduction to selenide can occur, which can precipitate with metals. nih.gov
These reduction processes can be either abiotic or biotic. Abiotic reduction can occur on the surface of iron-bearing minerals like zero-valent iron, magnetite, and green rust. researchgate.netresearchgate.netfao.org However, microbial activity is a major driver of selenate reduction in the environment. nih.gov Numerous species of anaerobic bacteria can use selenate as a terminal electron acceptor in a process known as dissimilatory selenate reduction, effectively "breathing" selenate and reducing it to selenite and elemental selenium. nih.govacs.orgoup.com Conversely, under certain oxic conditions, some microbes are capable of oxidizing reduced selenium species back to selenite and selenate, though these processes are generally slower than reduction. researchgate.netacs.orgbohrium.com
| Ion | Factor | Effect on Mobility | Governing Process |
|---|---|---|---|
| Strontium (Sr²⁺) | High Cation Exchange Capacity (CEC) | Decreases | Ion exchange with clay minerals and organic matter. ues.rs.bausgs.gov |
| High concentrations of competing cations (e.g., Ca²⁺, Mg²⁺) | Increases | Competition for sorption sites. naturalspublishing.com | |
| Selenate (SeO₄²⁻) | High pH (alkaline conditions) | Increases | Reduced sorption to metal oxides. usda.gov |
| High concentration of competing anions (e.g., SO₄²⁻) | Increases | Competition for sorption sites. researchgate.net | |
| Presence of Fe/Al oxides | Decreases | Sorption, especially at lower pH. usda.govnih.gov | |
| Low Redox Potential (Eh) / Anoxic Conditions | Decreases | Biotic or abiotic reduction to less mobile forms (selenite, elemental selenium). nih.govresearchgate.net |
Future Research Trajectories for Strontium Selenate
Exploration of Novel Synthesis Pathways for Advanced Morphologies
Future research will heavily focus on moving beyond traditional synthesis methods to create strontium selenate (B1209512) with controlled, advanced morphologies at the nanoscale. The properties of nanomaterials are intrinsically linked to their size and shape, and developing methods to produce SrSeO₄ as nanorods, nanosheets, nanowires, or hierarchical superstructures is a key objective. nii.ac.jp
Hydrothermal and solvothermal methods are promising routes that allow for fine-tuning of particle size and shape by adjusting parameters like temperature, pressure, reactant concentration, and the use of surfactants. scholar-press.com For instance, the use of capping agents like polyvinylpyrrolidone (B124986) (PVA) in hydrothermal synthesis could stabilize nanoparticles and promote directional aggregation, leading to diverse morphologies. scholar-press.com Another avenue is the exploration of sol-gel processes, which are known for being simple, cost-effective, and capable of producing nanoparticles with unique properties. orientjchem.org Research into the synthesis of strontium selenite (B80905) has already demonstrated the formation of rod-shaped morphologies with diameters in the 40-50 nm range, suggesting that similar success is achievable for strontium selenate. researchgate.net
Green synthesis routes, using plant extracts or other biological materials as reducing and stabilizing agents, represent an environmentally friendly approach to producing this compound nanoparticles. researchgate.net This methodology has been successfully used to create strontium nanoparticles and could be adapted for this compound. researchgate.net Furthermore, sonochemical methods, which use the extreme conditions generated by acoustic cavitation, could be explored to induce the formation of unique SrSeO₄ nanostructures.
The table below outlines potential synthesis pathways and the advanced morphologies they could yield.
| Synthesis Method | Potential Morphologies | Key Parameters to Control |
| Hydrothermal/Solvothermal | Nanorods, Nanowires, Nanosheets, Hierarchical Structures | Temperature, Pressure, Reactant Concentration, pH, Surfactants |
| Sol-Gel | Uniform Nanoparticles, Nanocoatings | Precursor Type, Solvent, Catalyst, Aging Temperature |
| Green Synthesis | Biogenic Nanoparticles (various shapes) | Plant Extract Type, Reactant Concentration, pH |
| Sonochemistry | Nanoshells, Porous Spheres | Ultrasonic Frequency, Power, Reaction Time, Solvent |
| Wet-Precipitation | Nanoplates, Nanorods, Spherical Nanoparticles | Reactant Ratios, pH, Temperature, Stirring Rate mdpi.com |
This table is generated based on synthesis methods for analogous materials and represents future possibilities for this compound.
Investigation of this compound in Multicomponent Systems
Understanding the behavior of this compound within complex chemical environments is crucial for its application in fields like environmental geochemistry and radioactive waste management. Future research will investigate the interactions of SrSeO₄ in multicomponent systems, particularly its ability to form solid solutions and its sorption behavior.
A significant area of future study is the formation of solid solutions with other isostructural sulfates and selenates, such as barite (BaSO₄) and celestine (SrSO₄). The incorporation of selenate into the barite structure has been shown to be an effective method for sequestering selenium from contaminated waters. researchgate.netosti.gov Future work will likely focus on the thermodynamics and kinetics of (Ba, Sr)(SO₄, SeO₄) solid solution formation. Such studies are essential for predicting the long-term stability and environmental fate of sequestered radioactive strontium (⁹⁰Sr) and selenium (⁷⁹Se). Research has shown that in the (Ba,Sr,Ra)SO₄ system, the presence of strontium can influence the uptake of other elements, a phenomenon that needs to be explored in selenate-containing systems. researchgate.net
The interaction of this compound with mineral surfaces is another critical research direction. Studies on the sorption of selenite and selenate on iron oxides and clay minerals provide a foundation for this work. mdpi.comresearchgate.net The mobility of selenate is generally high as it is poorly sorbed under many conditions, which makes its immobilization challenging. mdpi.com Future investigations will explore how the presence of strontium and the potential for SrSeO₄ precipitation or co-precipitation affects selenium's mobility in subsurface environments. This is particularly relevant for the geological disposal of nuclear waste, where understanding the diffusion and retention of ⁹⁰Sr and ⁷⁹Se in clay formations like Opalinus Clay is vital. researchgate.net
| Research Area | Key Questions for Future Investigation | Potential Impact |
| Solid Solution Formation | What are the thermodynamic mixing properties of the (Sr,Ba)(SeO₄,SO₄) system? How do kinetic factors influence composition? researchgate.net | Improved models for contaminant transport and sequestration in geological repositories and remediation sites. |
| Geochemical Behavior | How does the formation of SrSeO₄ influence the mobility of Sr and Se in different soil and rock types? mdpi.compnnl.gov | More accurate risk assessment for co-contaminated sites and design of effective remediation strategies. |
| Interaction with Minerals | What are the surface complexation mechanisms of Sr²⁺ and SeO₄²⁻ on common minerals (clays, iron oxides) in ternary systems? | Enhanced predictive models for the fate of strontium and selenium in the environment. researchgate.net |
| Electrochemical Behavior | How do parameters like pH, current, and electrode material affect the simultaneous removal of Sr and Se from wastewater via co-precipitation? mdpi.com | Development of more efficient water treatment technologies for industrial effluents. mdpi.com |
This table outlines future research directions for this compound in complex environments.
Advanced Characterization Techniques for In-Situ Analysis
To fully understand the dynamic processes involving this compound, such as its formation, dissolution, and interaction with other substances, researchers will increasingly turn to advanced, in-situ characterization techniques. These methods allow for the real-time observation of materials under realistic operating conditions, providing insights that are unattainable with traditional ex-situ analysis. usda.gov
Future studies will likely employ a suite of synchrotron-based and laboratory techniques to probe the behavior of SrSeO₄. In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to identify the bonding mechanisms and structure of surface-sorbed selenate species at the mineral-water interface as a function of changing chemical conditions like pH or ionic strength. researchgate.netusda.gov This has been successfully used to distinguish inner-sphere and outer-sphere complexes for selenate on iron oxides and can be extended to this compound systems. researchgate.net
In-situ X-ray Absorption Spectroscopy (XAS), including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), will be invaluable for determining the speciation and local coordination environment of selenium and strontium during precipitation and sorption reactions. This can reveal, for example, whether selenate is incorporated into a crystal lattice or merely adsorbed on the surface. Similarly, in-situ X-ray Diffraction (XRD) can monitor the real-time formation and transformation of crystalline phases during synthesis or environmental interactions.
Micro-spectroscopic techniques like micro-X-ray Fluorescence (µ-XRF) are powerful tools for mapping the spatial distribution of elements within a sample. In-situ µ-XRF has been used to track the accumulation and distribution of selenium in hydrated plant roots and could be adapted to study the transport and precipitation of this compound in porous media like soil columns or rock fractures. nih.gov
Development of Tailored this compound Composites for Specific Industrial Technologies
A significant future research direction involves the incorporation of this compound into composite materials to create functional systems with tailored properties for specific technologies. By combining SrSeO₄ with polymers, carbon materials, or other ceramics, its intrinsic properties can be enhanced or new functionalities can be introduced.
In the biomedical field, composites containing both strontium and selenium are being explored for applications in bone regeneration and as antimicrobial materials. frontiersin.orgnih.gov Strontium is known for its osteoinductive properties, while selenium exhibits antimicrobial and even potential anticancer activity. frontiersin.orgwhiterose.ac.uk Future research could focus on creating composites of this compound with biocompatible polymers like polyhydroxyalkanoates (PHAs). frontiersin.orgwhiterose.ac.uk These composites could be used as coatings for orthopedic implants or as scaffolds for tissue engineering, providing both structural support and protection against infection.
In materials science, this compound could be integrated with conductive materials like graphene to create novel electronic or energy storage devices. A composite of this compound nanorods distributed on reduced graphene oxide (rGO) sheets has already been synthesized. researchgate.net The functional groups on the graphene oxide can act as nucleation sites, allowing for a uniform distribution of the SrSeO₄ nanorods. researchgate.net Future work could investigate the electrochemical properties of such composites for applications in supercapacitors or batteries.
Another potential application lies in environmental remediation, where SrSeO₄ composites could be designed as highly specific sorbents. For example, embedding this compound nanoparticles within a porous matrix could create a material capable of selectively removing specific contaminants from water through ion exchange or surface adsorption mechanisms.
Computational Design and Materials Discovery for this compound Analogues
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the properties of materials and guiding the synthesis of new compounds. Future research will increasingly leverage these computational approaches to design and discover analogues of this compound with enhanced or novel properties. rsc.org
DFT calculations can be used to predict the structural, electronic, and thermodynamic properties of a wide range of materials before they are synthesized in the lab. rsc.org For this compound, this could involve studying the effects of substituting strontium with other alkaline earth metals (e.g., calcium, barium) or replacing the selenate group with sulfate (B86663) (SO₄²⁻) or tellurate (B1236183) (TeO₄²⁻). Such studies can predict the stability, lattice parameters, and electronic band structure of these hypothetical compounds, identifying promising candidates for specific applications. For example, DFT has been used to study the properties of alkaline earth metal hydrides and selenate-bearing hydrocalumite, demonstrating its utility in this area. rsc.orgresearchgate.net
This computational screening can accelerate materials discovery. By modeling the properties of a family of (Ca, Sr, Ba)(S, Se, Te)O₄ compounds, researchers can identify compositions with desirable characteristics, such as a specific band gap for optoelectronic applications or optimal thermodynamic stability for long-term waste sequestration. researchgate.net Furthermore, modeling can provide insights into reaction mechanisms, such as the immobilization of selenate by different metal oxides, helping to optimize processes for environmental remediation. researchgate.net The combination of computational prediction with targeted experimental synthesis represents a powerful paradigm for developing the next generation of functional materials based on this compound.
Q & A
Q. What are the established methods for synthesizing strontium selenate, and how do reaction conditions influence crystallinity?
this compound is typically synthesized via coprecipitation by reacting soluble strontium salts (e.g., strontium nitrate) with sodium selenate under controlled pH and temperature. Crystallinity is highly dependent on reaction kinetics: slower precipitation (e.g., using dilute solutions) yields larger, well-defined crystals, while rapid mixing produces amorphous or nano-crystalline phases. Post-synthesis annealing (e.g., at 160°C) can enhance crystallinity, as observed in similar selenate systems .
Q. How does the solubility of this compound vary with temperature and solvent composition?
this compound has limited solubility in water (0.656 g/100 mL at 25°C), which decreases marginally with rising temperature. In polar aprotic solvents like ethanol, solubility is negligible, making it suitable for purification via recrystallization. Mixed-solvent systems (e.g., water-ethanol) can modulate solubility for controlled crystallization .
Q. What characterization techniques are most effective for analyzing this compound’s structural and thermal properties?
- XRD : Resolves crystal structure (orthorhombic) and crystallite size (via Scherrer equation: ); average crystallite sizes range 28–50 nm in analogous selenate compounds .
- DSC/TGA : Identifies decomposition temperatures (~337°C) and phase transitions, critical for stability assessments .
- PSD analysis : Determines particle size distribution, essential for reproducibility in experimental applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
this compound is classified as hazardous due to its strontium and selenate components. Use fume hoods, PPE (gloves, lab coats), and secondary containment. Waste must be neutralized (e.g., via reduction with Fe²⁺) before disposal to mitigate environmental release .
Advanced Research Questions
Q. How do competitive ion interactions (e.g., silicate vs. selenate) affect this compound’s migration in geological systems?
In bentonite clay (used in nuclear waste storage), selenate (SeO₄²⁻) competes with metasilicate (SiO₃²⁻) for adsorption sites. This compound exhibits lower mobility due to stronger electrostatic interactions with clay surfaces, but silicate presence can displace selenate, altering migration patterns. Isotopic tracing (e.g., ⁸⁷Sr/⁸⁶Sr ratios) combined with column experiments quantifies these dynamics .
Q. What mechanisms underlie the bioreduction of this compound in environmental remediation studies?
Microbial strains (e.g., Herbaspirillum spp.) reduce Se⁶⁺ in selenate to Se⁰ nanoparticles via cytoplasmic enzymes. Competitive assays show cytoplasmic proteins reduce selenate faster (24 hrs) than membrane-bound systems (34 hrs). This process is pH- and temperature-sensitive, with optimal activity at 37°C .
Q. How can isotopic strontium (e.g., ⁹⁰Sr) be incorporated into selenate matrices for tracking environmental dispersion?
Radiolabeled ⁹⁰Sr can be co-precipitated with selenate to simulate environmental release. Gamma spectroscopy tracks dispersion in soil-water systems, while ICP-MS quantifies isotopic ratios. Calibration requires accounting for strontium’s geochemical affinity for carbonate and sulfate phases .
Q. What are the challenges in reconciling contradictory data on this compound’s thermal stability across studies?
Discrepancies in decomposition temperatures (e.g., 337°C vs. 320°C) arise from differences in sample purity, heating rates, and atmospheric conditions (e.g., O₂ vs. N₂). Controlled TGA-MS experiments under inert atmospheres are recommended to isolate decomposition pathways .
Q. How does crystallite strain impact the catalytic activity of this compound in oxidation-reduction reactions?
Lattice strain, quantified via Williamson-Hall plots from XRD data, correlates with defects that enhance surface reactivity. High-strain crystals show 20–30% increased activity in selenate-mediated redox cycles, attributed to exposed active sites .
Q. What methodologies optimize this compound’s integration into composite materials for photonic applications?
Sol-gel synthesis with silica matrices preserves selenate’s optical properties while improving mechanical stability. UV-Vis and photoluminescence spectroscopy confirm minimal quenching, with emission peaks tunable via annealing temperatures (200–300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
